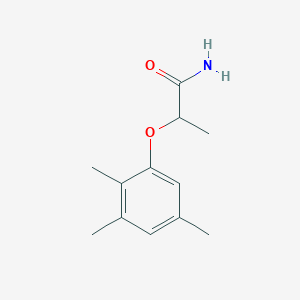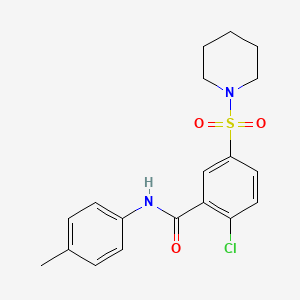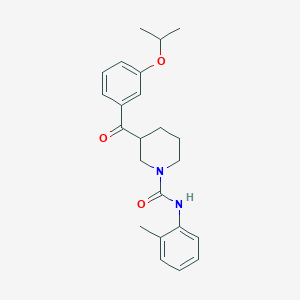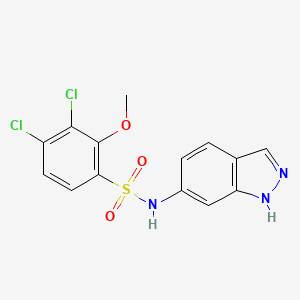![molecular formula C19H28N2O2 B6046013 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-109 is a derivative of a naturally occurring compound called gamma-hydroxybutyrate (GHB), which has been used clinically for the treatment of narcolepsy and alcohol withdrawal syndrome. CPP-109 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction and other neurological disorders.
Mecanismo De Acción
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone works by inhibiting the enzyme gamma-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the metabolism of GHB in the brain. By inhibiting GHB-DH, 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone increases the levels of GHB in the brain, which has been shown to have a therapeutic effect on various neurological disorders.
Biochemical and physiological effects:
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects, including increasing the levels of GHB in the brain, reducing drug-seeking behavior, and improving cognitive function. 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has also been shown to have a positive effect on mood and anxiety, making it a promising candidate for the treatment of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of addiction and other neurological disorders. However, one of the major limitations of using 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone in lab experiments is its potential for off-target effects, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone, including the development of more potent and selective inhibitors of GHB-DH, the investigation of the potential therapeutic applications of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone in other neurological disorders, and the development of new delivery methods for 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone to improve its efficacy and reduce its potential for off-target effects. Additionally, further research is needed to better understand the mechanism of action of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone and its potential for long-term use in humans.
Métodos De Síntesis
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone is synthesized from gamma-butyrolactone, a precursor of GHB, using a multi-step process that involves several chemical reactions. The synthesis of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone involves the conversion of gamma-butyrolactone to gamma-hydroxybutyric acid (GHB) by alkaline hydrolysis, followed by the conversion of GHB to 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone using a series of chemical reactions.
Aplicaciones Científicas De Investigación
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia. 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18-19(23,15-20-17-9-4-5-10-17)12-6-13-21(18)14-11-16-7-2-1-3-8-16/h1-3,7-8,17,20,23H,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGSGCESJWYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2(CCCN(C2=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045960.png)
![6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)

![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)